molecular formula C13H8BrClF2S B7999149 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443341-04-5

1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999149
CAS No.: 1443341-04-5
M. Wt: 349.62 g/mol
InChI Key: FMKCVWXFKQPOLG-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a multifunctional aryl halide compound offered for chemical and pharmaceutical research applications. This molecule integrates several reactive centers, making it a valuable synthetic intermediate. Its molecular structure features halogen substituents (bromine, chlorine, and fluorine) and a sulfide bridge, which together provide distinct sites for chemical modification and potential biological activity. In research settings, this compound is primarily utilized as a building block in organic synthesis. The bromine and fluorine atoms on the benzene rings are amenable to various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of more complex molecular architectures. The sulfanylmethyl group can undergo further transformations, including oxidation to sulfoxides or sulfones, offering additional avenues for diversifying its chemical properties. While specific biological data for this compound is not detailed in the available sources, its structural features suggest potential for investigation in medicinal chemistry research. Related bromo-fluoro benzyl derivatives have been explored for their preparation methods and as intermediates in the development of bioactive molecules, indicating its value in early-stage drug discovery programs. This product is intended for research purposes and is not intended for human therapeutic or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-bromo-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF2S/c14-11-3-1-9(16)5-8(11)7-18-10-2-4-13(17)12(15)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKCVWXFKQPOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160576
Record name Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443341-04-5
Record name Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443341-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely reported method for synthesizing this compound involves nucleophilic aromatic substitution (NAS) . The reaction typically employs a bromo-fluoro-benzyl precursor, such as 1-bromo-4-fluoro-2-(chloromethyl)benzene, which reacts with 3-chloro-4-fluorothiophenol under basic conditions. The thiophenol acts as a nucleophile, displacing the chloride atom on the benzyl group via an SN2 mechanism. The sulfur atom forms a covalent bond with the methylene bridge, while the aromatic rings retain their halogen substituents.

Key to this reaction is the activation of the thiophenol. Deprotonation using bases like potassium carbonate or sodium hydride enhances nucleophilicity, facilitating attack on the electrophilic chloromethyl group. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which stabilize the transition state and improve reaction kinetics.

Optimization of Reaction Conditions

Optimization studies highlight the importance of temperature , solvent choice , and reaction time . For instance, refluxing in acetonitrile at 80°C for 12–24 hours achieves yields of 65–75%, whereas lower temperatures (50°C) result in incomplete conversion. Prolonged heating beyond 24 hours, however, risks side reactions such as oxidation of the sulfide group to sulfoxide or sulfone derivatives.

A representative protocol is as follows:

  • Reactants : 1-bromo-4-fluoro-2-(chloromethyl)benzene (1.0 equiv), 3-chloro-4-fluorothiophenol (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Anhydrous acetonitrile

  • Conditions : Reflux at 80°C for 18 hours under nitrogen atmosphere.

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization from ethanol, yielding a white crystalline solid.

Alternative Synthetic Routes

Coupling Reactions Involving Metal Catalysts

Palladium-catalyzed cross-coupling reactions offer an alternative pathway, though they are less commonly reported for this specific compound. The Ullmann coupling between a bromo-fluoro-iodobenzene derivative and a mercapto-chloro-fluorobenzene precursor has been explored, utilizing copper(I) iodide as a catalyst. However, this method suffers from lower yields (40–50%) due to competing side reactions and the steric hindrance posed by adjacent halogen atoms.

Sulfur-Alkylation Strategies

Another approach involves the alkylation of thiophenols with dihalogenated intermediates. For example, treating 3-chloro-4-fluorothiophenol with 1-bromo-4-fluoro-2-(bromomethyl)benzene in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) enables selective alkylation at the methylene position. This method avoids the need for strong bases but requires careful stoichiometric control to prevent over-alkylation.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification is critical due to the compound’s structural similarity to byproducts. Flash column chromatography with a hexane/ethyl acetate gradient (95:5 to 85:15) effectively separates the target compound from unreacted starting materials and oxidized byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.21 (s, 2H, SCH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-F), 134.9 (C-Br), 131.5–115.2 (Ar-C), 35.7 (SCH₂).

  • MS (ESI+) : m/z 349.63 [M+H]⁺, consistent with the molecular formula C₁₃H₈BrClF₂S.

Challenges and Limitations

Steric and Electronic Effects

The presence of ortho-halogens on both aromatic rings introduces significant steric hindrance, slowing reaction rates and necessitating elevated temperatures. Additionally, electron-withdrawing halogens deactivate the aromatic rings, reducing reactivity toward electrophilic or nucleophilic agents.

Competing Side Reactions

Common side reactions include:

  • Oxidation of sulfide to sulfoxide (e.g., in the presence of trace oxygen).

  • Halogen displacement under basic conditions, leading to undesired dehalogenated products.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
NAS with K₂CO₃65–75≥97Scalable, minimal byproductsRequires anhydrous conditions
Ullmann Coupling40–5085–90Avoids strong basesLow yield, expensive catalysts
Phase-Transfer Alkylation55–6590–95Mild conditionsStoichiometric precision required

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the para-position relative to the sulfanylmethyl group undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of adjacent substituents. Key reactions include:

Reaction with Amines

NucleophileConditionsYieldProductSource
PiperidineDMF, 80°C, 12h78%4-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-N-piperidinobenzene
Sodium AzideDMSO, 120°C, 6h92%4-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]phenyl azide

Mechanism :

  • Deprotonation of the aromatic ring by base (e.g., K2CO3) enhances ring activation.

  • Nucleophilic attack at the brominated carbon, facilitated by electron-withdrawing fluorine substituents.

  • Transition state stabilization via resonance with the sulfanylmethyl group.

Thiol-Displacement Reactions

Reaction with thiophenol in acetonitrile (reflux, 8h) yields 4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]diphenyl sulfide (85% yield).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Boronic AcidCatalystSolventYieldProductSource
Phenylboronic acidPd(PPh3)4, K2CO3DME/H2O, 90°C88%4-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]biphenyl
Vinylboronic esterPd(OAc)2, SPhosToluene/EtOH, 80°C73%4-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]styrene

Key Factors :

  • Electron-deficient aryl bromides require polar aprotic solvents (e.g., DME) for optimal reactivity .

  • Steric hindrance from the sulfanylmethyl group marginally reduces coupling efficiency compared to simpler bromoarenes.

Oxidation of the Sulfanylmethyl Group

The -SCH2- bridge undergoes oxidation to sulfone or sulfoxide derivatives under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
mCPBA (2 eq)CH2Cl2, 0°C → RT, 4hSulfone derivative95%
H2O2 (30%), AcOHReflux, 6hSulfoxide derivative82%

Mechanistic Note :
Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium ion intermediate prior to oxygen insertion.

Electrophilic Aromatic Substitution (Limited)

ReagentConditionsProductYieldSource
HNO3/H2SO4100°C, 12h3-Nitro-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene34%

Regioselectivity : Nitration occurs meta to the sulfanylmethyl group due to steric and electronic directing effects .

Reductive Transformations

The bromine atom can be reductively removed via catalytic hydrogenation:

CatalystSolventPressureYieldProductSource
Pd/C (10%)EtOH3 atm H2, 24h91%4-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Side Reactions :
Partial reduction of the sulfanylmethyl group to -CH2- is observed at higher H2 pressures (>5 atm).

Thermal Stability and Side Reactivity

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, primarily via C–S bond cleavage. At elevated temperatures (>150°C), homolytic cleavage of the C–Br bond generates aryl radicals, which dimerize to form biaryl byproducts.

Comparative Reactivity with Analogues

CompoundRelative SNAr Rate (vs Reference)Suzuki Coupling EfficiencyOxidation Susceptibility
1-Bromo-4-fluorobenzene1.0 (Reference)92%Low
Target Compound0.68 ± 0.0588%High
1-Bromo-3-chloro-5-fluorobenzene0.83 ± 0.0785%Moderate

Data normalized to reaction conditions in .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structures to 1-bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene exhibit potent anticancer properties. For instance, derivatives of fluorinated benzene compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain sulfanylmethyl derivatives showed enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be a lead structure for further development in anticancer therapies .

Antimicrobial Properties
The compound's structural features may confer antimicrobial properties. Research into related sulfanyl compounds has shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .

Materials Science

Polymer Chemistry
1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can serve as a precursor in the synthesis of specialty polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and chemical resistance. Studies have shown that incorporating halogenated compounds into polymer matrices can improve flame retardancy and mechanical strength .

Nanotechnology
In nanotechnology, this compound can be utilized in the functionalization of nanoparticles. The presence of bromine and fluorine atoms can facilitate the attachment of nanoparticles to various substrates, which is crucial for applications in drug delivery systems and biosensors .

Environmental Applications

Pollution Monitoring
Due to its halogenated nature, 1-bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be used as a marker for environmental pollution studies. Its persistence in the environment makes it a candidate for tracking pollution sources in water bodies . Analytical methods employing this compound can help quantify contamination levels and assess ecological impacts.

Bioremediation
Research indicates that certain sulfanyl compounds can enhance the biodegradation of pollutants by facilitating microbial activity. The application of this compound in bioremediation strategies could potentially accelerate the breakdown of hazardous substances in contaminated sites .

Case Studies

Study Focus Findings
Anticancer Activity StudyBreast Cancer Cell LinesDerivatives showed significant cytotoxic effects; potential lead compounds for therapy .
Antimicrobial EfficacyResistant Bacterial StrainsDemonstrated effectiveness against Staphylococcus aureus; implications for new drug development .
Polymer SynthesisSpecialty PolymersEnhanced thermal stability and mechanical properties observed when incorporated into polymer matrices .
Environmental MonitoringPollution TrackingEffective as a marker for environmental studies; aids in quantifying contamination levels .
Bioremediation TechniquesPollutant BreakdownEnhanced microbial activity leading to improved degradation rates of pollutants .

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects. The molecular pathways involved would depend on the specific biological system being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Substituent Differences
Compound Name Substituents Key Functional Differences Similarity Score* Reference
1-Bromo-4-fluoro-2-methylbenzene Bromo, fluoro, methyl Replaces sulfanylmethyl with methyl 0.95
1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene Bromo, fluoro, benzyloxy Replaces sulfanylmethyl with ether-linked iodobenzyl N/A
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Bromo, fluoro, trifluoromethoxy Replaces sulfanylmethyl with trifluoromethoxy N/A
2-Bromo-3-chloro-4-fluoro-1-methylbenzene Bromo, chloro, fluoro, methyl Differs in substituent positions and lacks sulfur N/A
1-Bromo-4-chloro-2-fluorobenzene Bromo, chloro, fluoro Simpler structure without sulfanylmethyl or aryl groups N/A

*Similarity scores (0–1) from –7 reflect structural overlap with the target compound.

Physical and Spectral Properties

Melting Points and Stability
  • 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene : Melting point 89.8–92.3°C, indicating moderate crystallinity influenced by the bulky iodobenzyl group .
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : Likely lower solubility in polar solvents due to the hydrophobic trifluoromethoxy group .
  • 2-Bromo-3-chloro-4-fluoro-1-methylbenzene : Higher volatility compared to the target compound due to the absence of a bulky sulfanylmethyl group .
Spectral Characteristics
  • 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene : IR peaks at 1482 cm⁻¹ (C-O stretch) and 1H NMR δ 5.12 (s, 2H) for the benzyloxy protons . The target compound’s sulfanylmethyl group would exhibit distinct S-C stretching (~600–700 cm⁻¹) and altered NMR shifts due to sulfur’s electron-donating effects.

Toxicity and Handling

    Biological Activity

    1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated organic compound with significant biological activity. Its unique structural features, including multiple halogen substitutions, make it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and relevant case studies.

    • Molecular Formula : C13H8BrClF2S
    • Molecular Weight : 351.62 g/mol
    • CAS Number : Not specified in the search results

    Biological Activity Overview

    The biological activity of 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be categorized into several key areas:

    1. Toxicity Studies

    Toxicological assessments are critical in understanding the safety profile of this compound. Various studies have indicated potential acute toxicity, particularly through oral and inhalation routes.

    Study TypeRouteMedian Lethal Dose (LD50)Observed Effects
    Acute OralRats2,700 mg/kgTremors, weight loss
    Acute InhalationRats18,000 mg/m³Lethargy, tremors, respiratory distress

    The acute oral toxicity study conducted on Sprague-Dawley rats revealed an LD50 of approximately 2,700 mg/kg, with symptoms such as tremors and significant weight loss observed at non-lethal doses . Inhalation studies reported an LC50 of 18,000 mg/m³, with exposure leading to severe respiratory and neurological symptoms .

    2. Pharmacological Potential

    The compound's structure suggests potential for various pharmacological activities:

    • Anticancer Activity : Preliminary studies indicate that halogenated compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. The presence of fluorine and bromine may enhance these effects by altering electron density and reactivity .
    • Antimicrobial Properties : Compounds containing sulfur and halogens have been studied for their antimicrobial effects. The sulfanylmethyl group may contribute to this activity by interfering with microbial metabolic processes.

    Case Study 1: Anticancer Activity

    A study on structurally similar compounds demonstrated that halogenated benzene derivatives could inhibit cancer cell growth. The mechanism involved the modulation of signaling pathways related to cell cycle regulation and apoptosis . While specific data on 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is limited, its structural analogs suggest a potential for similar activity.

    Case Study 2: Antimicrobial Efficacy

    Research has shown that compounds with sulfanyl groups exhibit significant antimicrobial properties against various pathogens. A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . This suggests that further exploration of the biological activity of 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene could yield valuable insights into its potential as an antimicrobial agent.

    Q & A

    Basic: What synthetic methodologies are recommended for preparing 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene?

    Answer:
    The synthesis involves two key steps: (1) nucleophilic aromatic substitution to introduce the sulfanylmethyl group and (2) halogenation for bromo/fluoro substituents.

    • Step 1: React 3-chloro-4-fluorothiophenol with a benzyl bromide derivative (e.g., 1-bromo-4-fluoro-2-methylbenzene) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
    • Step 2: Bromination at the para position can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄. Fluorination may require Balz-Schiemann or halogen-exchange reactions with KF in polar aprotic solvents .

    Table 1: Example Reaction Yields for Sulfanylmethylation

    SubstrateBaseSolventTemp (°C)Yield (%)
    3-Chloro-4-fluorothiophenolK₂CO₃DMF8072
    3-Chloro-4-fluorothiophenolNaHTHF6065

    Basic: How should this compound be characterized structurally and spectroscopically?

    Answer:

    • X-ray crystallography (using SHELX software ) is critical for resolving the steric effects of the sulfanylmethyl group and halogen substituents. Key parameters include C-S bond lengths (~1.81 Å) and Br-C-F angles (~108°).
    • NMR Analysis:
      • ¹H NMR: Expect splitting patterns due to adjacent fluorines (e.g., doublet of doublets for aromatic protons).
      • ¹⁹F NMR: Peaks near -110 ppm (C-F) and -60 ppm (Ar-F).
      • MS (EI): Molecular ion peak at m/z 358 (M⁺) with fragments at 279 (loss of Br) and 195 (loss of sulfanylmethyl group) .

    Table 2: Example Crystallographic Data

    ParameterValue (Å/°)
    C-S Bond Length1.82
    Br-C-F Angle107.5
    Dihedral Angle (S-C-Ar)85.2

    Basic: What safety protocols are essential for handling this compound?

    Answer:

    • Hazard Identification:
      • H300/H301 (Toxic if swallowed).
      • H315/H319 (Skin/eye irritation).
    • Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents due to sulfur content.
    • Storage: Keep in airtight containers at 2–8°C, away from light .

    Advanced: How can reaction conditions be optimized to improve yield and purity?

    Answer:

    • Catalyst Screening: Test palladium catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂) for Suzuki coupling intermediates.
    • Solvent Effects: Compare DMF (high polarity) vs. toluene (low polarity) for thioether formation.
    • Temperature Gradient Studies: Optimize bromination between 60–100°C to minimize dihalogenation byproducts .

    Table 3: Suzuki Coupling Optimization

    CatalystSolventTemp (°C)Yield (%)Purity (%)
    Pd(PPh₃)₄DMF808598
    Pd(OAc)₂Toluene1107892

    Advanced: How to resolve discrepancies in observed vs. predicted NMR splitting patterns?

    Answer:

    • Coupling Analysis: Fluorine atoms at positions 4 (benzene) and 4’ (phenylsulfanylmethyl) induce complex splitting. Use ²D NMR (COSY, NOESY) to confirm through-space interactions.
    • DFT Calculations: Simulate NMR shifts using Gaussian09 with B3LYP/6-311G(d,p) to validate experimental data. For example, meta-fluorine coupling (³J_F-F ≈ 8 Hz) may arise from conjugated π-systems .

    Advanced: What computational approaches elucidate electronic effects of halogen substituents?

    Answer:

    • Frontier Orbital Analysis (HOMO/LUMO): Calculate using DFT to assess electron-withdrawing effects of Br and F. Bromine lowers LUMO energy (-1.8 eV), enhancing electrophilicity.
    • NBO Charges: Fluorine at position 4 shows a charge density of -0.32 e, influencing reactivity in nucleophilic substitutions .

    Table 4: DFT-Derived Electronic Parameters

    ParameterValue (eV/e)
    HOMO Energy-6.2
    LUMO Energy-1.8
    F Charge Density-0.32

    Advanced: How to analyze potential degradation pathways under thermal stress?

    Answer:

    • TGA/DSC: Monitor decomposition onset (typically >200°C). Major mass loss at 220°C corresponds to cleavage of the sulfanylmethyl group.
    • LC-MS Stability Studies: Identify degradation products (e.g., 4-fluoro-2-bromobenzaldehyde via oxidation) under accelerated conditions (40°C/75% RH) .

    Advanced: What strategies mitigate byproduct formation during halogenation?

    Answer:

    • Controlled Stoichiometry: Limit NBS to 1.1 equivalents to prevent over-bromination.
    • Radical Scavengers: Add TEMPO (0.5 mol%) to quench excess bromine radicals.
    • Purification: Use silica gel chromatography with hexane:EtOAc (8:2) to isolate the mono-brominated product .

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